3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of benzothiolo and pyrimidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multicomponent reactions. One common method includes the condensation of benzylamine, methyl isothiocyanate, and a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
- 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSTYDSFNQYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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